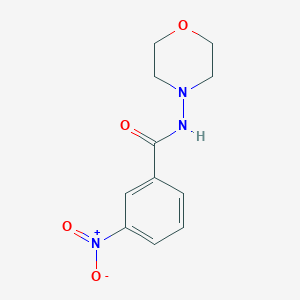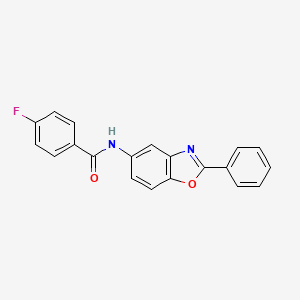
N-4-morpholinyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-morpholinyl-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a crucial role in the folding and stabilization of numerous client proteins. The inhibition of Hsp90 by N-4-morpholinyl-3-nitrobenzamide has been found to have significant implications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用机制
The mechanism of action of N-4-morpholinyl-3-nitrobenzamide involves the inhibition of N-4-morpholinyl-3-nitrobenzamide, which is a molecular chaperone that plays a crucial role in the folding and stabilization of numerous client proteins. N-4-morpholinyl-3-nitrobenzamide inhibition by this compound leads to the degradation of client proteins, which ultimately leads to cell death in cancer cells and reduces the accumulation of misfolded proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-4-morpholinyl-3-nitrobenzamide have been extensively studied in preclinical models. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to reduce the accumulation of misfolded proteins in the brain, which is a hallmark of neurodegenerative disorders.
实验室实验的优点和局限性
One of the significant advantages of using N-4-morpholinyl-3-nitrobenzamide in lab experiments is its potent inhibition of N-4-morpholinyl-3-nitrobenzamide, which makes it an effective tool for studying the role of N-4-morpholinyl-3-nitrobenzamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-4-morpholinyl-3-nitrobenzamide. One of the most significant areas of research is the development of more potent and selective N-4-morpholinyl-3-nitrobenzamide inhibitors that can be used in the treatment of various diseases. Another area of research is the identification of biomarkers that can predict the response to N-4-morpholinyl-3-nitrobenzamide inhibition by this compound in cancer patients. Additionally, the potential applications of N-4-morpholinyl-3-nitrobenzamide in infectious diseases, such as viral infections, are also an area of active research.
合成方法
The synthesis of N-4-morpholinyl-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with morpholine and 1,1-carbonyldiimidazole in the presence of dimethylformamide (DMF) and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-4-morpholinyl-3-nitrobenzamide.
科学研究应用
N-4-morpholinyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. N-4-morpholinyl-3-nitrobenzamide inhibition by N-4-morpholinyl-3-nitrobenzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. This compound has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In addition to its applications in cancer research, N-4-morpholinyl-3-nitrobenzamide has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. The inhibition of N-4-morpholinyl-3-nitrobenzamide by this compound has been found to reduce the accumulation of misfolded proteins in the brain, which is a hallmark of these diseases.
属性
IUPAC Name |
N-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWRSFVYLYXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357917 |
Source


|
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-morpholin-4-yl-3-nitrobenzamide | |
CAS RN |
418777-51-2 |
Source


|
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)